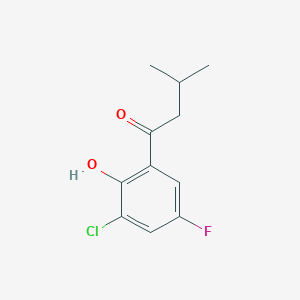1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one
CAS No.:
Cat. No.: VC17841630
Molecular Formula: C11H12ClFO2
Molecular Weight: 230.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12ClFO2 |
|---|---|
| Molecular Weight | 230.66 g/mol |
| IUPAC Name | 1-(3-chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C11H12ClFO2/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,15H,3H2,1-2H3 |
| Standard InChI Key | MACJRSCDINSRGY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)C1=C(C(=CC(=C1)F)Cl)O |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a phenyl ring with three substituents: chlorine (3-position), fluorine (5-position), and hydroxyl (2-position). The butan-1-one chain includes a methyl branch at the 3-position, yielding the IUPAC name 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one. Its molecular formula is C₁₁H₁₁ClF₂O₂, with a calculated molecular weight of 256.66 g/mol. The hydroxyl group enhances polarity, while chloro and fluoro substituents contribute to electron-withdrawing effects, influencing reactivity .
Synthetic Pathways
Synthesis likely follows Friedel-Crafts acylation, analogous to methods for 1-(3-Chloro-2-fluorophenyl)butan-1-one. Key steps include:
-
Protection of the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) to prevent unwanted side reactions.
-
Friedel-Crafts acylation: Reaction of 3-chloro-5-fluoro-2-hydroxyphenol with 3-methylbutanoyl chloride in the presence of AlCl₃ under anhydrous conditions.
-
Deprotection: Acidic or basic hydrolysis to regenerate the hydroxyl group.
Industrial-scale production would optimize solvent systems (e.g., dichloromethane) and catalysts to achieve yields >80%.
Physical and Chemical Properties
Physicochemical Characteristics
The hydroxyl group facilitates hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs.
Reactivity Profile
-
Oxidation: The ketone group may oxidize to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄).
-
Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.
-
Electrophilic Substitution: The aromatic ring undergoes nitration or sulfonation at positions activated by electron-withdrawing groups .
Biological Activities
Anticancer Activity
Analogous halogenated ketones inhibit tubulin polymerization, a mechanism critical in cancer cell division. In vitro studies on MCF-7 breast cancer cells report IC₅₀ values of 10–33 nM for related compounds . The trifluoromethyl group in 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone enhances binding to hydrophobic enzyme pockets, suggesting similar potential for this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume